![molecular formula C10H12N4 B2832497 N-(环丙甲基)吡唑并[1,5-a]吡嗪-4-胺 CAS No. 1564901-67-2](/img/structure/B2832497.png)

N-(环丙甲基)吡唑并[1,5-a]吡嗪-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

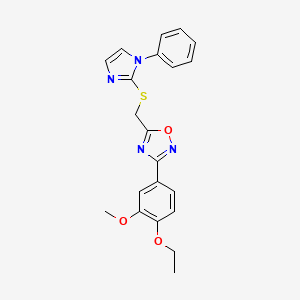

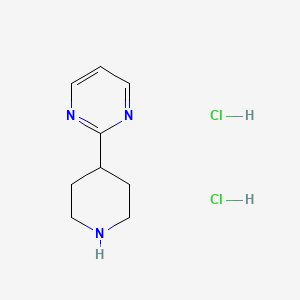

“N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine” is a derivative of pyrazolo[1,5-a]pyrazine . Pyrazolo[1,5-a]pyrazine derivatives are appreciated for their wide range of biological qualities such as cannabinoid hCB1 and hCB2 receptor, anti-inflammatory, inhibitors of p38 Kinase, CB1 receptor antagonists, antimicrobial activity . They have been identified as strategic compounds for optical applications due to their simpler and greener synthetic methodology and their tunable photophysical properties .

Synthesis Analysis

Starting from the 3,5-dimethyl pyrazole ring and acetophenone derivatives, five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol and 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives were obtained . The synthetic strategy includes alkylation and azidation of diethyl pyrazole-3,5-dicarboxylate followed by the reduction of the azide functional group using triphenylphosphine .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines (PPs) have emerged as an attractive alternative due to their small size based on [5,6]-fused N-heterocyclic systems . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis

The reaction between 3,5-dimethyl pyrazole ring and acetophenone derivatives leads to the formation of N-propargylated C-3 substituted pyrazoles. These derivatives were then reacted with different amine derivatives using Cs2CO3 in methanol to obtain 11 different pyrazolo[1,5-a]pyrazine-4(5H)-one derivatives .科学研究应用

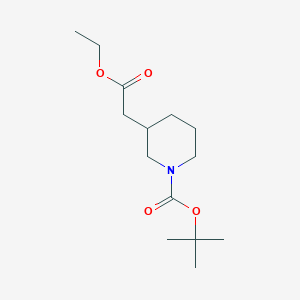

Fluorescent Molecules

Pyrazolo[1,5-a]pyrimidines, a family of compounds to which N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine belongs, have been identified as strategic compounds for optical applications . They have simpler and greener synthetic methodology and tunable photophysical properties . They can be used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Solid-State Emitters

These compounds allow good solid-state emission intensities . This means they can be used in the design of solid-state emitters, which have applications in various fields, including optoelectronics and sensor technology .

Photobleaching Performance

The compounds show very good photobleaching performance . This makes them potentially useful in applications where resistance to photobleaching is important, such as fluorescence microscopy and biological imaging .

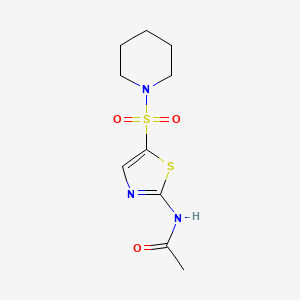

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have been highlighted for their anticancer potential and enzymatic inhibitory activity . This suggests that N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine could potentially be used in the development of new antitumor drugs .

Material Science

Due to their significant photophysical properties, these compounds have attracted a great deal of attention in material science . They could potentially be used in the development of new materials with unique optical properties .

Enzymatic Inhibitory

These compounds have been highlighted for their enzymatic inhibitory activity . This suggests potential applications in the development of new drugs or therapeutic strategies targeting specific enzymes .

作用机制

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been studied for their potential as strategic compounds for optical applications .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit tunable photophysical properties . These properties are influenced by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors .

Biochemical Pathways

Related compounds have been found to interact with various biological targets, suggesting a potential for diverse biochemical interactions .

Pharmacokinetics

Theoretical admet studies of related pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases .

Result of Action

Related compounds have shown significant inhibitory activity, suggesting potential therapeutic effects .

Action Environment

The photophysical properties of related compounds have been found to be tunable, suggesting that environmental factors such as light could potentially influence their action .

属性

IUPAC Name |

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-8(1)7-12-10-9-3-4-13-14(9)6-5-11-10/h3-6,8H,1-2,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHDKUACRZCDOFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(cyclopropylmethyl)pyrazolo[1,5-a]pyrazin-4-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Benzylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2832414.png)

![N-(3,4-dimethylphenyl)-2-{[5-methyl-3-(3-methylbutyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2832418.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone](/img/structure/B2832422.png)

![Spiro[2.4]heptan-6-amine;hydrochloride](/img/structure/B2832424.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2832429.png)

![[4-[(Z)-2-Cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] 4-bromobenzoate](/img/structure/B2832432.png)

![3-[[1-(5-Cyclopropyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2832434.png)